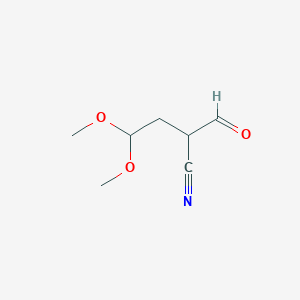
2-Formyl-4,4-dimethoxybutanenitrile
Cat. No. B8662925
Key on ui cas rn:
85163-50-4
M. Wt: 157.17 g/mol
InChI Key: GECTZSIHXOCIEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06613747B2
Procedure details


Lithium diisopropylamide mono(tetrahydrofuran) (1.5 M in cyclohexane, 22.0 mL, 33.00 mmol) was added to THF (100 mL) at −30° C. and the resulting solution was stirred for 10 min before 3-cyanopropionaldehyde dimethyl acetal (3.90 mL, 29.90 mmol) was added dropwise over 5 min. After 15 min, methyl formate (2.80 mmol, 45.42 mmol) was added and the resulting solution was stirred at −20° C. to −15° C. for 2 h. The reaction mixture was quenched with water (100 mL) and washed with ether (2×50 mL, discarded). The aqueous layer was acidified with 10% HCl and extracted with ether (3×50 mL). The combined ether extracts were washed with brine (3×50 mL), dried (MgSO4), and concentrated. The residue was dissolved in dichloromethane and concentrated to remove traces of THF and provide 2.28 g (49%) of the title compound as a pale yellow oil.




Name
Yield
49%
Identifiers


|
REACTION_CXSMILES
|
[O:1]1CCC[CH2:2]1.C([N-]C(C)C)(C)C.[Li+].[CH3:14][O:15][CH:16]([O:21][CH3:22])[CH2:17][CH2:18][C:19]#[N:20].C(OC)=O>C1COCC1>[CH:2]([CH:18]([CH2:17][CH:16]([O:21][CH3:22])[O:15][CH3:14])[C:19]#[N:20])=[O:1] |f:0.1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
22 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1.C(C)(C)[N-]C(C)C.[Li+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
3.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC(CCC#N)OC
|
Step Three
|
Name
|
|
|
Quantity
|
2.8 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)OC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting solution was stirred at −20° C. to −15° C. for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise over 5 min
|
|
Duration
|
5 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was quenched with water (100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ether (2×50 mL, discarded)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether (3×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined ether extracts were washed with brine (3×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in dichloromethane
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove traces of THF
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C(C#N)CC(OC)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.28 g | |
| YIELD: PERCENTYIELD | 49% | |
| YIELD: CALCULATEDPERCENTYIELD | 48.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
